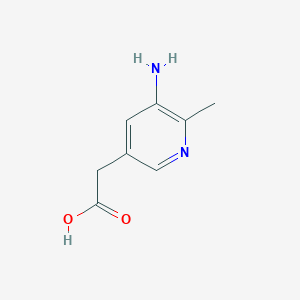![molecular formula C7H6N2O B13118067 5H-Pyrano[2,3-d]pyrimidine CAS No. 41688-96-4](/img/structure/B13118067.png)
5H-Pyrano[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound constructed by the fusion of pyran and pyrimidine rings. It consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . This compound has garnered significant attention due to its diverse pharmacological applications, including anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives. This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and photochemical methods . For instance, using Na2 eosin Y as a photocatalyst under visible light in an air atmosphere has been shown to be effective .
Industrial Production Methods: Industrial production methods often focus on green chemistry principles. For example, the use of magnetized deionized water as a green solvent under catalyst-free conditions has been developed. This method offers advantages such as eco-friendliness, simplicity, low cost, short reaction times, and high yields .
化学反应分析
Types of Reactions: 5H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyran and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
科学研究应用
5H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidine involves interactions with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . The presence of the pyrano[2,3-d]pyrimidine scaffold is crucial for interactions with amino acids at the enzyme’s active site, enhancing the compound’s biological activity .
相似化合物的比较
- 8H-Pyrano[3,2-d]pyrimidine
- 8H-Pyrano[3,4-d]pyrimidine
- 5H-Pyrano[4,3-d]pyrimidine
Comparison: 5H-Pyrano[2,3-d]pyrimidine is unique due to its specific ring fusion and the positions of the oxygen and nitrogen atoms. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for various applications .
属性
CAS 编号 |
41688-96-4 |
|---|---|
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC 名称 |
5H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI 键 |
OOPJHKGAYPDAPY-UHFFFAOYSA-N |
规范 SMILES |
C1C=COC2=NC=NC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


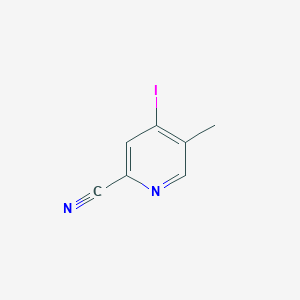

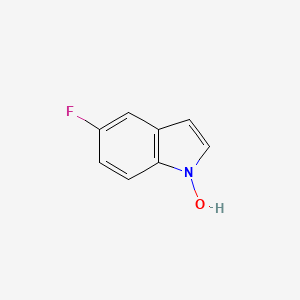
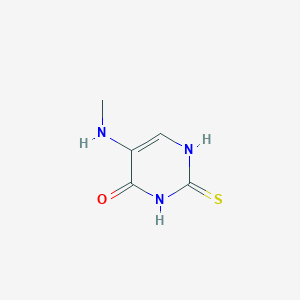
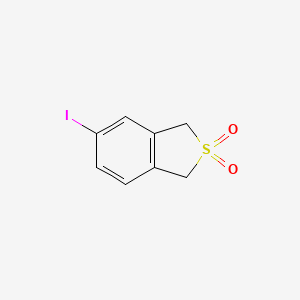
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
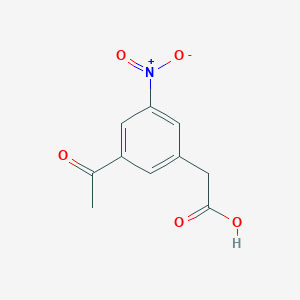
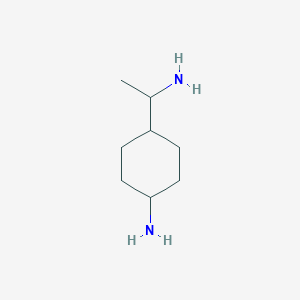
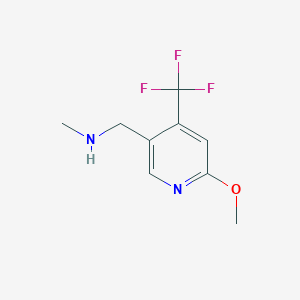
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
